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molecular formula C11H12O5 B8131151 3-Ethoxy-5-(methoxycarbonyl)benzoic acid

3-Ethoxy-5-(methoxycarbonyl)benzoic acid

Cat. No. B8131151
M. Wt: 224.21 g/mol
InChI Key: QMDJKFOKWXQLFB-UHFFFAOYSA-N
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Patent
US07253198B2

Procedure details

To a solution of 5-ethoxy-isophthalic acid dimethyl ester (D43) (22 g, 92.4 mmol, 1 equiv) in MeOH (440 ml) was added 1N aqueous NaOH solution (87.8 ml, 87.8 mmol, 0.95 equiv) and the resulting solution was stirred at room temperature for 17 h. Most of the MeOH was removed in vacuo and the residue was partitioned between AcOEt and 1N aqueous NaOH solution. The aqueous layer was extracted with AcOEt, acidified to pH 1 and re-extracted with AcOEt. The second organic extract was dried over MgSO4 and concentrated in vacuo to give 5-ethoxy-isophthalic acid monomethyl ester (D45) (17 g, 82%) as a white solid. [M+H+ NH3]+=242.0, RT=2.79 min
Name
5-ethoxy-isophthalic acid dimethyl ester
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
87.8 mL
Type
reactant
Reaction Step One
Name
Quantity
440 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:17])[C:4]1[CH:13]=[C:12]([O:14][CH2:15][CH3:16])[CH:11]=[C:6]([C:7]([O:9]C)=[O:8])[CH:5]=1.[OH-].[Na+]>CO>[CH3:1][O:2][C:3](=[O:17])[C:4]1[CH:13]=[C:12]([O:14][CH2:15][CH3:16])[CH:11]=[C:6]([C:7]([OH:9])=[O:8])[CH:5]=1 |f:1.2|

Inputs

Step One
Name
5-ethoxy-isophthalic acid dimethyl ester
Quantity
22 g
Type
reactant
Smiles
COC(C1=CC(C(=O)OC)=CC(=C1)OCC)=O
Name
Quantity
87.8 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
440 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting solution was stirred at room temperature for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Most of the MeOH was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between AcOEt and 1N aqueous NaOH solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with AcOEt
EXTRACTION
Type
EXTRACTION
Details
re-extracted with AcOEt
EXTRACTION
Type
EXTRACTION
Details
The second organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
COC(C1=CC(C(=O)O)=CC(=C1)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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